![molecular formula C19H20N2O3 B14147865 N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide CAS No. 1008950-63-7](/img/structure/B14147865.png)
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide typically involves the reaction of 5-methoxyindole with phenylethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in large quantities. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and are studied for their pharmacological activities.
Indole derivatives: Other indole derivatives, such as tryptamines and indole-3-carbinol, have similar chemical structures and biological activities.
Uniqueness
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
1008950-63-7 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)20-18-16-12-15(24-2)8-9-17(16)21(19(18)23)11-10-14-6-4-3-5-7-14/h3-9,12,18H,10-11H2,1-2H3,(H,20,22) |
InChIキー |
OEBQBPSTDRUEMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C2=C(C=CC(=C2)OC)N(C1=O)CCC3=CC=CC=C3 |
溶解性 |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


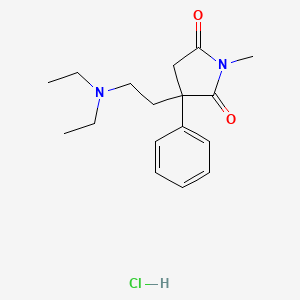

acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)
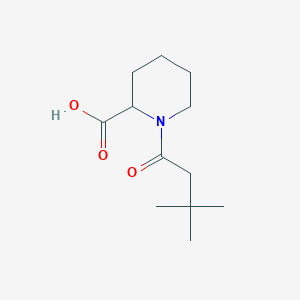
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
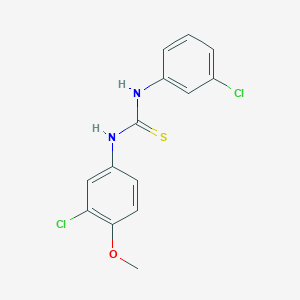
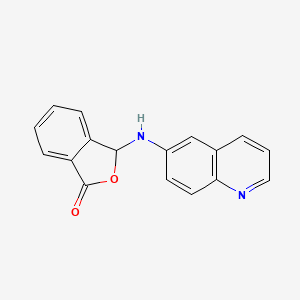
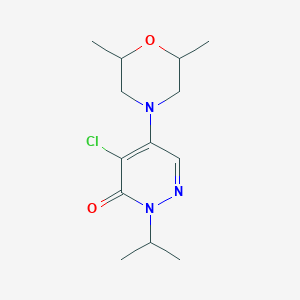
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
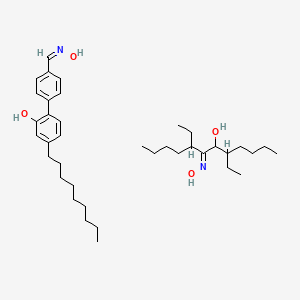
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
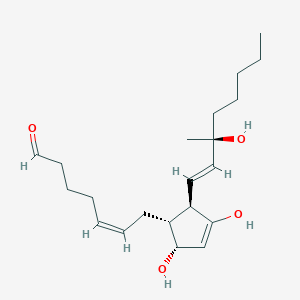
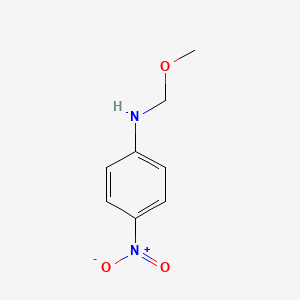
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
